1-(2-Chlorophenyl)butan-1-one
Description
1-(2-Chlorophenyl)butan-1-one is an organic compound with the molecular formula C10H11ClO It is a ketone derivative characterized by the presence of a chlorophenyl group attached to a butanone backbone
Properties
IUPAC Name |
1-(2-chlorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPBBAUOCMWIAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50490250 | |
| Record name | 1-(2-Chlorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50490250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21550-07-2 | |
| Record name | 1-(2-Chlorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50490250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of 2-chlorobenzoic acid.
Reduction: Formation of 1-(2-chlorophenyl)butan-1-ol.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)butan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)butan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group may also interact with hydrophobic pockets within proteins, affecting their function.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)butan-1-one
- 1-(2-Bromophenyl)butan-1-one
- 1-(2-Fluorophenyl)butan-1-one
Comparison: 1-(2-Chlorophenyl)butan-1-one is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different physicochemical properties, such as solubility and boiling point, affecting its suitability for various applications.
Biological Activity
1-(2-Chlorophenyl)butan-1-one, an organic compound classified as a ketone, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a chlorophenyl group significantly influences its reactivity and interactions within biological systems, making it a subject of interest for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure consists of a butanone backbone with a chlorine atom substituted on the second carbon of the phenyl ring. This configuration enhances hydrophobic interactions, which may influence its efficacy as a biochemical agent.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anticonvulsant Properties : Preliminary studies suggest that derivatives of this compound may possess anticonvulsant effects, although the specific mechanisms remain to be fully elucidated.
- Anti-inflammatory Effects : There is evidence indicating potential anti-inflammatory properties. The compound's ability to interact with various molecular targets suggests it could modulate enzyme activity involved in inflammatory processes.
The mechanisms by which this compound exerts its biological effects are not yet fully understood. However, it is hypothesized that the chlorinated phenyl group enhances binding affinity to specific enzymes or receptors, potentially influencing biochemical pathways related to inflammation and neuronal activity.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals variations in biological activity:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(2-Chlorophenyl)ethanol | Shorter carbon chain | Different reactivity due to shorter chain |
| 1-(2-Chlorophenyl)propan-1-ol | One less carbon atom | Affects physical and chemical properties |
| 4-(2-Chlorophenyl)butan-2-one | Chlorine atom on a different carbon | Distinct reactivity and potential biological activity |
| 1-(3-Chlorophenyl)butan-2-one | Chlorine on a different position | Variation in electronic properties |
This table illustrates how the positioning of the chlorine atom affects the chemical properties and biological interactions of these compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Anticonvulsant Activity : A study investigating the anticonvulsant properties found that certain derivatives demonstrated significant efficacy in animal models, suggesting potential therapeutic applications in epilepsy treatment.
- Anti-inflammatory Mechanisms : Research focused on inflammatory pathways revealed that this compound could inhibit pro-inflammatory cytokines. This effect was mediated through modulation of signaling pathways such as MAPK and NF-kB, which are crucial in inflammatory responses .
- Enzyme Inhibition : Further investigations showed that derivatives of this compound could inhibit enzymes like trypanothione reductase, indicating potential applications in treating parasitic diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
